molecular formula C9H6F3NO4 B164361 Methyl 3-nitro-4-(trifluoromethyl)benzoate CAS No. 126541-81-9

Methyl 3-nitro-4-(trifluoromethyl)benzoate

Cat. No. B164361
M. Wt: 249.14 g/mol
InChI Key: DKARPFALPFVMPB-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-4-(trifluoromethyl)benzoate” is a chemical compound . It is used in various chemical reactions and has a specific set of physical and chemical properties .


Synthesis Analysis

The synthesis of “Methyl 3-nitro-4-(trifluoromethyl)benzoate” involves several steps . One method involves the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 . Another method involves the nitration of methyl benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-4-(trifluoromethyl)benzoate” is represented by the formula C9H6F3NO4 . The InChI code for this compound is 1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3 .


Chemical Reactions Analysis

“Methyl 3-nitro-4-(trifluoromethyl)benzoate” participates in various chemical reactions . For instance, it can be reduced by MoO2Cl2 .


Physical And Chemical Properties Analysis

“Methyl 3-nitro-4-(trifluoromethyl)benzoate” has a molecular weight of 249.15 . It is a solid at room temperature . The compound has a refractive index of n20/D 1.453 (lit.) , a boiling point of 93-95 °C/20 mmHg (lit.) , and a density of 1.295 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular Structure and Bonding

In the realm of crystallography, studies have shown that molecules like methyl 3-nitro-4-(trifluoromethyl)benzoate can form intricate molecular structures through hydrogen bonding. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrates complex sheet formation through a network of hydrogen bonds, while its isomer forms chains of edge-fused rings, signifying a polarized molecular-electronic structure (Portilla et al., 2007). Similarly, certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors exhibit distinct dihedral angles and distances between atoms, which are pivotal in forming sheets of molecules via C-H...O interactions, highlighting the significance of molecular geometry in chemical bonding and reactivity (Li et al., 2005).

Chemical Synthesis and Reactions

The compound and its derivatives are crucial in organic synthesis. For instance, a user-friendly protocol has been reported for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, showcasing the molecule's role in creating pharmacologically and biologically significant compounds (Feng & Ngai, 2016). Furthermore, a novel Friedel–Crafts acylation method using superacidic trifluoromethanesulfonic acid has been developed for the acylation of aromatic compounds with methyl benzoate, resulting in benzophenone derivatives, which are valuable in various chemical applications (Hwang, Prakash, & Olah, 2000).

Material Science and Polymer Chemistry

The compound also finds use in material science, especially in the synthesis of polymers. For instance, new poly(arylene ether amide)s with trifluoromethyl pendent groups have been prepared using nucleophilic nitro displacement reactions, resulting in polymers with high molecular weights and glass transition temperatures, exhibiting solubility in common organic solvents and the ability to form transparent films (Lee & Kim, 2002).

Safety And Hazards

“Methyl 3-nitro-4-(trifluoromethyl)benzoate” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARPFALPFVMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649954
Record name Methyl 3-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-(trifluoromethyl)benzoate

CAS RN

126541-81-9
Record name Methyl 3-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ DeGrazia - 2008 - search.proquest.com
Fluorescent derivatives of biologically active molecules are essential tools for studying molecular interactions at the cellular level. Fluorescent tags and/or labels have been used to …
Number of citations: 2 search.proquest.com

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